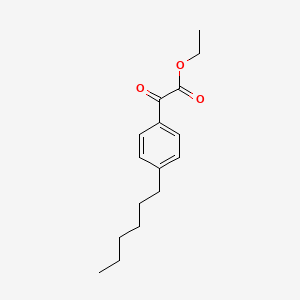Ethyl 4-hexylbenzoylformate
CAS No.: 77062-82-9
Cat. No.: VC11678012
Molecular Formula: C16H22O3
Molecular Weight: 262.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 77062-82-9 |
|---|---|
| Molecular Formula | C16H22O3 |
| Molecular Weight | 262.34 g/mol |
| IUPAC Name | ethyl 2-(4-hexylphenyl)-2-oxoacetate |
| Standard InChI | InChI=1S/C16H22O3/c1-3-5-6-7-8-13-9-11-14(12-10-13)15(17)16(18)19-4-2/h9-12H,3-8H2,1-2H3 |
| Standard InChI Key | OWYGOSAZNRVINL-UHFFFAOYSA-N |
| SMILES | CCCCCCC1=CC=C(C=C1)C(=O)C(=O)OCC |
| Canonical SMILES | CCCCCCC1=CC=C(C=C1)C(=O)C(=O)OCC |
Introduction
Chemical Structure and Nomenclature
Ethyl 4-hexylbenzoylformate (IUPAC name: ethyl 4-hexylbenzoylformate) belongs to the class of benzoylformate esters, which are α-keto esters featuring a benzoyl group attached to a formate moiety. The compound’s structure consists of a benzene ring substituted with a hexyl chain at the para position and a benzoylformate group esterified with ethanol. The molecular formula is C₁₆H₂₂O₃, with a molecular weight of 262.35 g/mol.
The presence of the hexyl group introduces significant lipophilicity, influencing solubility and partitioning behavior. Comparative analyses with structurally similar esters, such as ethyl benzoylformate (CAS 1603-79-8) , suggest that the hexyl substituent enhances hydrophobic interactions, potentially making the compound suitable for applications in polymer plasticizers or hydrophobic coatings.
Synthesis and Reaction Pathways
Esterification of Benzoylformic Acid
A common route to benzoylformate esters involves the esterification of benzoylformic acid with alcohols. For example, ethyl benzoylformate is synthesized via acid-catalyzed esterification using ethanol and benzoylformic acid . Extending this method, ethyl 4-hexylbenzoylformate could be synthesized by first introducing the hexyl group to benzoic acid derivatives, followed by oxidation to the α-keto acid and subsequent esterification.
Patent literature on benzocaine synthesis (CN105481707A) describes a two-step process involving esterification and hydrogenation. While this method targets 4-aminobenzoate derivatives, analogous steps—such as refluxing 4-substituted benzoic acids with ethanol in the presence of solid catalysts (e.g., neodymium sesquioxide)—could be adapted for hexyl-substituted precursors. For instance, 4-hexylbenzoic acid could undergo esterification with ethanol under acidic or catalytic conditions to yield the intermediate ester, which is then oxidized to the α-keto form.
Physicochemical Properties
Thermal and Spectral Characteristics
Although experimental data for ethyl 4-hexylbenzoylformate are scarce, extrapolations from analogous compounds provide preliminary insights:
-
Boiling Point: Ethyl benzoylformate (CAS 1603-79-8) exhibits a boiling point of >235 °C . The hexyl substituent likely increases molecular weight and boiling point, potentially exceeding 250 °C.
-
Density: Esters with alkyl chains, such as ethyl 4-methylbenzoate, display densities near 1.025 g/mL . Ethyl 4-hexylbenzoylformate’s density is estimated at 1.02–1.05 g/mL at 25 °C.
-
Refractive Index: The refractive index for ethyl benzoylformate is unreported, but ethyl 4-methylbenzoate has , suggesting similar values for the hexyl derivative.
Solubility and Partitioning
The hexyl chain enhances lipophilicity, reducing aqueous solubility. In ethyl 4-methylbenzoate, water solubility is negligible , and logP values for benzoylformate esters range from 2.5–3.5 . Ethyl 4-hexylbenzoylformate’s logP is projected to exceed 4.0, favoring solubility in organic solvents like toluene or dichloromethane.
Applications and Industrial Relevance
Flavor and Fragrance Industry
Structurally related compounds, such as 1-ethoxy-4-ethylbenzene (EP0071182A2) , are employed as flavoring agents due to their anise-like aroma. While ethyl 4-hexylbenzoylformate’s odor profile is uncharacterized, its ester functional group and aromaticity suggest potential as a fragrance intermediate, particularly in formulations requiring sustained volatility.
Pharmaceutical Intermediates
Benzoylformate derivatives are precursors in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and local anesthetics . The hexyl group’s bulkiness may influence drug-receptor interactions, warranting exploration in prodrug design or sustained-release formulations.
Polymer Science
Long-chain esters act as plasticizers in polyvinyl chloride (PVC) and cellulose acetate. Ethyl 4-hexylbenzoylformate’s compatibility with hydrophobic polymers could mitigate brittleness, though compatibility studies are needed.
Future Research Directions
-
Synthetic Optimization: Developing one-pot methods for introducing hexyl groups via Friedel-Crafts alkylation.
-
Biological Screening: Assessing antimicrobial or anti-inflammatory activity in vitro.
-
Thermal Analysis: Differential scanning calorimetry (DSC) to characterize melting and crystallization behavior.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume